8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
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Overview
Description
8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]oxazole moiety, a piperidine ring, and an indolizinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then coupled with a piperidine derivative. The final step involves the formation of the indolizinone core through cyclization reactions.
Preparation of Benzo[d]oxazole Derivative: This step often involves the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Piperidine Derivative: The benzo[d]oxazole derivative is then reacted with a piperidine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Formation of Indolizinone Core: The final cyclization step to form the indolizinone core can be achieved through intramolecular cyclization reactions, often under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under mild conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide) under acidic conditions.
Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the benzo[d]oxazole moiety is known to interact with biological receptors, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share the benzo[d]oxazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-1-carboxamides are structurally related and often used in medicinal chemistry.
Indolizinone Derivatives: Indolizinone-based compounds are known for their diverse pharmacological properties.
Uniqueness
What sets 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one apart is its unique combination of these three functional groups, which may confer enhanced biological activity and specificity compared to its individual components or simpler analogs .
Properties
IUPAC Name |
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQAVLJKZYMENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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